6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazopyridazine derivatives, including compounds similar to 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, involves various chemical reactions. Notably, a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process has been employed for the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, producing various substituted derivatives in good to excellent yields (Akkaoui et al., 2010). Furthermore, the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, showcasing VEGFR-2 kinase inhibitory activity, highlights a convergent and streamlined synthetic strategy, indicating the versatility and reactivity of the core structure (Ishimoto et al., 2013).
Molecular Structure Analysis
The molecular structure of imidazopyridazine derivatives, including 6-chloro derivatives, has been extensively studied using spectroscopic techniques and X-ray diffraction. For instance, the structure of a synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated, revealing insights into its crystal system and intermolecular interactions, which play a crucial role in its reactivity and potential biological activities (Sallam et al., 2021).
Chemical Reactions and Properties
Imidazopyridazine compounds undergo various chemical reactions, including electrophilic substitutions, which are influenced by the nature of the substituents. The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards nitration, nitrosation, and chlorination demonstrates the compound's versatility in chemical transformations, enabling the synthesis of a wide range of derivatives with diverse functional groups (Hervet et al., 2002).
Scientific Research Applications
Central Nervous System Activities : Some derivatives of 6-Chloroimidazo[1,2-b]pyridazine, specifically 6-chloro-3-methoxy-2-(p-tolyl) imidazo [1,2-b] pyridazine, have shown to possess active central nervous-system displacer activity, comparing favorably to diazepam in terms of efficacy (Barlin, Davies, & Ngu, 1988).
Anti-inflammatory and Analgesic Properties : Several studies have identified anti-inflammatory, analgesic, and ulcerogenic activities in 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic derivatives, indicating potential for further pharmaceutical development (Luraschi et al., 1997) and (Abignente et al., 1992).
Catalysis and Organic Synthesis Applications : A novel ring isomerization product of related pyridazine derivatives with formic acid has been identified, suggesting potential applications in organic synthesis and catalysis (Yanai et al., 1972).
VEGFR-2 Kinase Inhibition : A streamlined synthetic strategy using an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols effectively produces VEGFR-2 kinase inhibitors, useful for bulk supply and compounds containing the core structure (Ishimoto et al., 2013).
Potential Antitumor Agents : Certain pyridazine- or pyrrole-fused carbazoles derived from related compounds have shown potential antitumor properties (Haider et al., 2014).
Antimicrobial, Antifungal, and Antimalarial Properties : New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have shown promising antimicrobial, antifungal, and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Antiviral Development : Compounds based on imidazo[1,2-b]pyridazine derivatives have shown potential as new leads in antiviral development against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).
Safety And Hazards
Future Directions
Based on previous work related to nitrogen bridgehead heterocycles, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a similar compound, has been used as a probe for monitoring pH value (3.0–7.0) . This suggests potential future directions for the use of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid in similar applications.
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUZJYQXKFDVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383282 | |
Record name | 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
CAS RN |
14714-24-0 | |
Record name | 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.